molecular formula C13H15N5O2S B11038384 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide

2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B11038384
M. Wt: 305.36 g/mol
InChI Key: FAJFDZZRNYESEX-UHFFFAOYSA-N
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Description

2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a thiazole ring, which is known for its biological activity, and an acetamide group, which can influence its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as thiourea and α-haloketones under acidic or basic conditions.

    Introduction of the Carbamimidamido Group: This step involves the reaction of the thiazole intermediate with cyanamide or its derivatives.

    Attachment of the Acetamide Group: The final step is the acylation of the thiazole derivative with 4-methylphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the thiazole ring is known for its antimicrobial and antifungal properties. This compound could be investigated for its potential as a new antibiotic or antifungal agent.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as an enzyme inhibitor or receptor modulator. It could be explored for its efficacy in treating diseases such as cancer or bacterial infections.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide exerts its effects would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. As an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide: Lacks the 4-methylphenyl group, which could affect its solubility and biological activity.

    N-(4-methylphenyl)acetamide: Lacks the thiazole ring, making it less biologically active.

    2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide: Similar structure but without the methyl group on the phenyl ring, which could influence its reactivity and interaction with biological targets.

Uniqueness

The presence of both the thiazole ring and the 4-methylphenylacetamide group in 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide makes it unique. This combination can enhance its biological activity and provide a balance between hydrophilicity and lipophilicity, which is crucial for its interaction with biological membranes and proteins.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H15N5O2S

Molecular Weight

305.36 g/mol

IUPAC Name

2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C13H15N5O2S/c1-7-2-4-8(5-3-7)16-10(19)6-9-11(20)17-13(21-9)18-12(14)15/h2-5,9H,6H2,1H3,(H,16,19)(H4,14,15,17,18,20)

InChI Key

FAJFDZZRNYESEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N=C(N)N

Origin of Product

United States

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